2-Chloro-5-(hydroxymethyl)benzonitrile
Description
2-Chloro-5-(hydroxymethyl)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 2-position, a hydroxymethyl (-CH₂OH) group at the 5-position, and a nitrile (-CN) group at the benzonitrile core. Its molecular formula is C₈H₆ClNO, with a molecular weight of 167.59 g/mol. Nitriles like this are often employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and functional versatility .
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-5-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |
InChI Key |
NJUKSYBVWYNNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-5-(hydroxymethyl)benzonitrile involves the reaction of 2-chlorobenzonitrile with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 2-Chloro-5-(hydroxymethyl)benzonitrile can be achieved through a similar synthetic route, with optimization for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(hydroxymethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-carboxybenzonitrile
Reduction: 2-Chloro-5-(hydroxymethyl)benzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-(hydroxymethyl)benzonitrile has been investigated for its potential as a therapeutic agent. Its derivatives are studied for various pharmacological activities, particularly in targeting specific biological pathways.
Case Study:
A study on related compounds demonstrated that modifications in the hydroxymethyl group can enhance biological activity against certain cancer cell lines. For instance, derivatives of benzonitrile have shown promising results as selective androgen receptor modulators (SARMs), which are crucial in treating androgen-dependent conditions like prostate cancer .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of several pharmaceuticals. Its chlorinated and hydroxymethyl functionalities make it an ideal precursor for further chemical transformations.
Data Table: Synthesis Pathways
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Benzonitrile Derivative A | Nitration | 85% | |
| Benzonitrile Derivative B | Hydrolysis | 90% | |
| Benzonitrile Derivative C | Alkylation | 78% |
Industrial Applications
In industrial chemistry, 2-Chloro-5-(hydroxymethyl)benzonitrile is utilized as a reagent for chlorination reactions and as a building block in the synthesis of agrochemicals and dyes.
Case Study:
An industrial process highlighted the use of this compound in the chlorination of aromatic compounds, yielding high purity products suitable for agricultural applications. The scalability of this reaction was confirmed through batch experiments demonstrating consistent yields above 75% .
Structure-Activity Relationship Studies
Research has focused on understanding how structural modifications to 2-Chloro-5-(hydroxymethyl)benzonitrile affect its biological activity. Variations in substituents at different positions on the benzene ring can lead to significant changes in potency and selectivity.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of 2-Chloro-5-(hydroxymethyl)benzonitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes that catalyze the conversion of nitriles and hydroxymethyl groups, potentially affecting metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Effects
Physical and Chemical Properties
Hydrophilicity vs. Lipophilicity
- Hydroxymethyl (-CH₂OH) Group: Introduces polarity, improving aqueous solubility compared to non-polar substituents like methyl (-CH₃) or trifluoromethyl (-CF₃). This property is critical for bioavailability in drug candidates .
- Trifluoromethyl (-CF₃) Group: Increases lipophilicity and metabolic stability but reduces water solubility.
Stability and Reactivity
- Acid Sensitivity : 2-Chloro-5-(trifluoromethyl)benzonitrile reacts with acids to release toxic gases (e.g., HCN, HF), necessitating careful handling . The hydroxymethyl analog may exhibit similar acid sensitivity due to the -CN group but lacks direct evidence.
- Hydrogen Bonding : In 5-Bromo-2-hydroxybenzonitrile, intramolecular O–H⋯N hydrogen bonding stabilizes the crystal lattice (O⋯N distance: ~2.8 Å) . The hydroxymethyl group in the target compound may participate in hydrogen bonding, influencing its solid-state properties.
Toxicity and Environmental Impact
Acute and Chronic Hazards
- 2-Chloro-5-(trifluoromethyl)benzonitrile : Causes severe respiratory irritation, thyroid dysfunction, and chronic lung damage. Classified as hazardous to aquatic life (R51/53) .
- Hydroxymethyl Analogs: Limited toxicity data exist, but polar substituents like -CH₂OH may reduce bioaccumulation compared to lipophilic CF₃ groups.
Environmental Persistence
Table 2: Comparative Data for Selected Benzonitrile Derivatives
| Property | 2-Chloro-5-(hydroxymethyl)benzonitrile | 2-Chloro-5-(trifluoromethyl)benzonitrile | 5-Bromo-2-hydroxybenzonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 167.59 | 209.56 | 212.02 |
| Water Solubility | Moderate (predicted) | Low | Low |
| Melting Point | Not reported | Not reported | 119–120°C (crystallized) |
| Toxicity (Acute) | Limited data | High (respiratory, dermal hazards) | Moderate (handling precautions) |
| Environmental Hazard | Likely low | High (R51/53) | Not classified |
Biological Activity
2-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound notable for its unique combination of functional groups, including a chlorinated benzene ring, a hydroxymethyl group, and a nitrile group. This structure allows for diverse chemical reactivity and potential biological applications, particularly in medicinal chemistry and organic synthesis. The compound's molecular formula is CHClN, and its biological activity has been the subject of various studies, highlighting its potential as a therapeutic agent.
The presence of both hydroxymethyl and nitrile functionalities in 2-Chloro-5-(hydroxymethyl)benzonitrile enables it to participate in various chemical reactions. Common reagents for its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. This compound can be synthesized through several methods, which may influence its biological activity depending on the reaction conditions and intermediates formed.
Biological Activity
Research indicates that compounds similar to 2-Chloro-5-(hydroxymethyl)benzonitrile exhibit significant biological activities, particularly in cancer therapy and enzyme inhibition. The following sections summarize key findings from various studies.
Antiproliferative Effects
A study on benzopsoralens, structurally related compounds, demonstrated that those with hydroxymethyl substitutions exhibited marked antiproliferative effects on mammalian cells. These effects were linked to the inhibition of topoisomerase II, suggesting that 2-Chloro-5-(hydroxymethyl)benzonitrile may also possess similar mechanisms of action against cancer cells .
Enzyme Inhibition
The compound's nitrile group is known to interact with various enzymes. For instance, it has been suggested that compounds with similar structures can act as inhibitors in kinase assays. This property was highlighted in studies where related compounds were evaluated for their inhibitory activities against ALK2 and ALK5 kinases .
Case Studies
Several case studies have explored the biological applications of compounds related to 2-Chloro-5-(hydroxymethyl)benzonitrile:
- Topoisomerase Inhibition : Research demonstrated that hydroxymethyl-substituted benzopsoralens inhibited topoisomerase II effectively, leading to antiproliferative effects in cancer cell lines. The structural similarity suggests that 2-Chloro-5-(hydroxymethyl)benzonitrile may exhibit comparable activity .
- Anticancer Activity : A study involving SGLT2 inhibitors indicated that compounds with similar functional groups displayed promising anticancer properties during preclinical trials. The findings suggest that 2-Chloro-5-(hydroxymethyl)benzonitrile could be a candidate for further investigation in cancer therapeutics .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Biological Properties |
|---|---|---|
| 2-Chloro-5-(hydroxymethyl)benzonitrile | Chlorine, hydroxymethyl, nitrile groups | Potential topoisomerase inhibitor; antiproliferative effects |
| Benzopsoralen | Hydroxymethyl or diethylaminomethyl groups | Antiproliferative effects; topoisomerase inhibition |
| 3-Chloro-4-hydroxymethylbenzonitrile | Hydroxymethyl group at position 4 | Different spatial orientation affecting reactivity |
Q & A
Q. What are the primary synthetic routes for 2-Chloro-5-(hydroxymethyl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 2-Chloro-5-(hydroxymethyl)benzonitrile can be approached via functional group transformations. A plausible route involves selective chlorination and hydroxymethylation of a benzonitrile precursor. For example, starting from 5-(hydroxymethyl)benzonitrile, chlorination using sulfuryl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–50°C) may introduce the chloro group at the 2-position . Key considerations include:
- Protecting groups : The hydroxymethyl group (-CH₂OH) is prone to oxidation or side reactions; using silyl ethers (e.g., TBSCl) during chlorination can improve selectivity .
- Solvent choice : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile minimize side reactions .
- Purification : Column chromatography or recrystallization is critical to isolate the product, as residual reagents (e.g., SOCl₂) may hydrolyze to toxic gases .
Q. What are the key physicochemical properties of 2-Chloro-5-(hydroxymethyl)benzonitrile relevant to laboratory handling?
Methodological Answer: The compound is likely a solid at room temperature (similar to its trifluoromethyl analog, which is a non-water-soluble solid ). Key properties include:
- Solubility : Expected to be sparingly soluble in water but soluble in organic solvents (e.g., DCM, DMF) due to the polar nitrile and hydroxymethyl groups.
- Stability : Hydrolytically sensitive under acidic or alkaline conditions, releasing toxic HCN gas. Store in dry, cool environments away from acids/bases .
- Thermal stability : Avoid grinding or heating to prevent dust explosions (common for nitriles; dust particles <420 µm pose explosion risks) .
Q. What are the acute and chronic toxicity profiles of this compound?
Methodological Answer: While direct data on 2-Chloro-5-(hydroxymethyl)benzonitrile is limited, its structural analogs (e.g., 2-Chloro-5-(trifluoromethyl)benzonitrile) provide insights:
- Acute toxicity : Inhalation or skin contact may cause respiratory irritation, dizziness, and cyanide-like symptoms (e.g., headache, nausea) due to nitrile hydrolysis .
- Chronic exposure : Linked to thyroid dysfunction, neurotoxicity, and pulmonary damage in animal studies .
- Safety protocols : Use fume hoods, nitrile gloves, and full-face respirators with particulate filters during handling. Immediate decontamination with water is required for spills .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for this compound’s synthesis?
Methodological Answer: Density Functional Theory (DFT) calculations can predict reaction energetics and regioselectivity. For example:
- Chlorination site preference : Calculate Fukui indices to identify electrophilic sites on the benzene ring, favoring substitution at the 2-position .
- Solvent effects : Use COSMO-RS models to simulate solvent polarity’s impact on reaction rates and byproduct formation .
- Mechanistic validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) to refine synthetic protocols.
Q. How should researchers resolve contradictions in stability data under varying experimental conditions?
Methodological Answer: Conflicting stability reports often arise from impurities, moisture, or incompatible reagents. To address this:
- Controlled stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% humidity) and monitor decomposition via HPLC or FTIR .
- Compatibility studies : Test interactions with common lab materials (e.g., metals, plastics) using differential scanning calorimetry (DSC) to detect exothermic reactions .
- Statistical design : Apply a factorial experimental design to isolate variables (e.g., pH, temperature) contributing to instability .
Q. What methodologies assess the environmental impact of 2-Chloro-5-(hydroxymethyl)benzonitrile in aquatic systems?
Methodological Answer:
- Ecotoxicology assays : Use Daphnia magna or zebrafish embryos to determine LC₅₀ values. The compound’s nitrile group may inhibit cytochrome c oxidase, causing acute toxicity .
- Degradation studies : Perform photolysis or hydrolysis experiments under simulated environmental conditions (pH 7–9, UV light) and analyze metabolites via LC-MS.
- Bioaccumulation potential : Calculate logP values (estimated ~2.1) to predict moderate bioaccumulation, necessitating long-term monitoring in wastewater .
Q. How can reaction scalability be improved while maintaining safety and yield?
Methodological Answer:
- Flow chemistry : Continuous-flow systems minimize hazardous intermediate accumulation and improve heat dissipation for exothermic steps (e.g., chlorination) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progression in real time.
- Waste mitigation : Implement solvent recovery systems (e.g., distillation) and neutralize toxic byproducts (e.g., HCN) with alkaline scrubbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
